(R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Overview
Description
“®-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate” is a chemical compound with the CAS number 133464-37-6 . It is used in pharmaceutical testing .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 263.29 . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Synthesis Protocols : It has been synthesized from L-Serine as a chiral starting material, with applications in preparing medicinally significant candidates (Khadse & Chaudhari, 2015).
Improved Conversion Methods : An improved procedure for converting D-serine into this compound, yielding the (R)-Garner aldehyde, highlights its utility in simpler, more efficient synthesis processes (Campbell, Raynham, & Taylor, 1999).
Chemical Transformations and Applications
Chiral Auxiliary and Dipeptide Synthesis : Utilized as a chiral auxiliary in dipeptide synthesis, demonstrating significant selectivity and efficiency in chemical transformations (Studer, Hintermann, & Seebach, 1995).
Label Synthesis : Employed in the synthesis of L-[4-13C]glutamine, offering a more efficient method compared to previous techniques (Nagasawa et al., 2015).
Molecular Interactions and Reactions
Double Helix Formation : Research has shown its involvement in the formation of a complementary double helix stabilized with salt bridges, underlining its role in molecular interactions (Yamada, Furusho, Ito, & Yashima, 2010).
Hydroformylation Reactions : Its derivatives have been used in hydroformylation reactions to produce homochiral amino acid derivatives, which are valuable in synthetic chemistry (Kollár & Sándor, 1993).
Broader Chemical Applications
Chemoenzymatic Synthesis : Applied in chemoenzymatic synthesis of chiral carboxylic acids, indicating its versatility in biotechnological applications (Benz, Muntwyler, & Wohlgemuth, 2007).
Electrocatalysis : It has been used in electrocatalytic carboxylation reactions, showcasing its importance in developing more efficient and selective catalytic processes (Chung, Guo, Wong, & Lau, 2000).
properties
IUPAC Name |
benzyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2)15(12(8-16)10-19-14)13(17)18-9-11-6-4-3-5-7-11/h3-8,12H,9-10H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOZTZIZWRRDMM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=O)C(=O)OCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C=O)C(=O)OCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465177 | |
Record name | (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133464-37-6 | |
Record name | Benzyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133464-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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